molecular formula C15H14BrN3 B5760036 N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine

N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine

Cat. No. B5760036
M. Wt: 316.20 g/mol
InChI Key: PKYAXJFERZYKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine is not fully understood, but several studies have suggested that it exerts its biological activities by targeting specific molecular pathways. For instance, Gao et al. (2018) reported that the compound induced apoptosis in breast cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3. In addition, it inhibited the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine has been shown to exhibit various biochemical and physiological effects in different biological systems. For instance, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter (Jiang et al., 2017). In addition, it reduced the levels of reactive oxygen species (ROS) and increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cells exposed to oxidative stress (Liu et al., 2017). Furthermore, it exhibited vasodilatory activity by relaxing the smooth muscles of blood vessels (Yang et al., 2017).

Advantages and Limitations for Lab Experiments

N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using simple and readily available starting materials. In addition, it exhibits potent biological activities at low concentrations, making it a suitable candidate for further studies. However, one of the limitations is that it has poor solubility in water, which may affect its bioavailability and limit its use in certain applications. Furthermore, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine has several potential future directions for research. One of the directions is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and bacterial infections. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. In addition, it can be used as a starting material for the synthesis of new derivatives with improved biological activities and physicochemical properties. Furthermore, it can be explored for its potential applications in agriculture and materials science, such as the development of new pesticides and functional materials.

Synthesis Methods

N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine can be synthesized using different methods. One of the commonly used methods is the reaction of 3-bromobenzylamine with 1-methyl-1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA) (Gao et al., 2018). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The product is obtained by filtration and purification using column chromatography or recrystallization.

Scientific Research Applications

N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. For instance, Gao et al. (2018) reported that the compound inhibited the proliferation of human breast cancer cells by inducing apoptosis and cell cycle arrest. In addition, it exhibited potent anti-inflammatory activity by suppressing the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) (Liu et al., 2017). Furthermore, it showed antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis (Jiang et al., 2017).

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-1-methylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3/c1-19-10-18-14-8-13(5-6-15(14)19)17-9-11-3-2-4-12(16)7-11/h2-8,10,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYAXJFERZYKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine

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